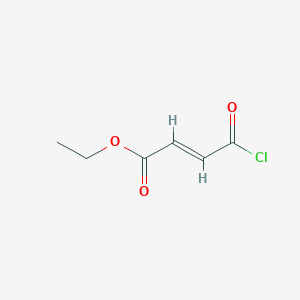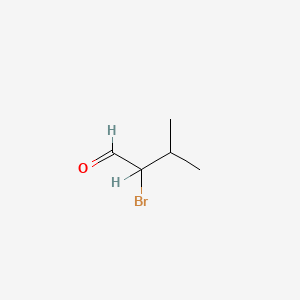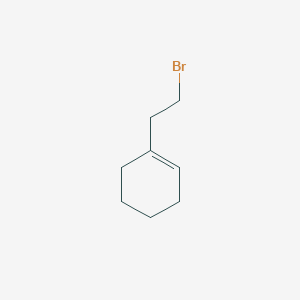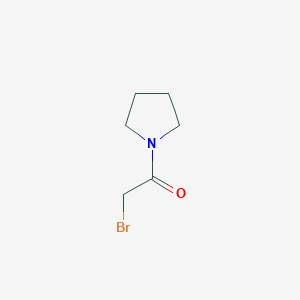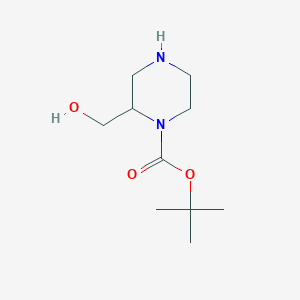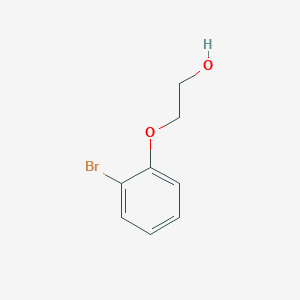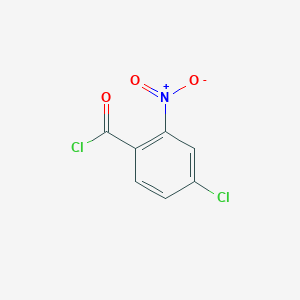
4-Chloro-2-nitrobenzoyl chloride
Descripción general
Descripción
4-Chloro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fourth position and a nitro group at the second position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
4-Chloro-2-nitrobenzoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Employed in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Similar compounds such as 4-nitrobenzyl chloride have been reported to act as substrates for enzymes like glutathione s-transferase (gst) in the liver .
Mode of Action
It’s structurally similar compound, 4-nitrobenzyl chloride, is known to undergo reduction by nadph to yield 4-nitrotoluene .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Result of Action
Similar compounds like 4-nitrobenzoyl chloride have been used for the derivatisation of adiol (androstenediol), an endogenous proliferation agent of prostate cancer .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitrobenzoyl chloride can be synthesized through the chlorination of 4-chloro-2-nitrobenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent like dichloromethane, and the chlorinating agent is added slowly to control the exothermic reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are common reducing agents. These reactions are usually performed under mild conditions to prevent over-reduction.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Comparación Con Compuestos Similares
4-Nitrobenzoyl chloride: Similar structure but lacks the chlorine substituent.
2-Nitrobenzoyl chloride: Similar structure but with the nitro group at the second position.
4-Chloro-2-nitrobenzoic acid: The precursor to 4-chloro-2-nitrobenzoyl chloride.
Uniqueness: this compound is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these functional groups makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
4-chloro-2-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJYSVRCFSCVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446470 | |
| Record name | 4-chloro-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41995-04-4 | |
| Record name | 4-chloro-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-2-nitrobenzoyl chloride in the synthesis of the title compound, and how does the structure of the resulting compound relate to its solid-state arrangement?
A1: this compound serves as a key reactant in the synthesis of 2-(4-Chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole. [] The reaction proceeds via a Huisgen reaction with 5-(4-propyloxyphenyl)tetrazole, ultimately forming the desired oxadiazole derivative. The resulting molecule exhibits specific planar characteristics and bond angles that influence its crystal packing. Notably, the molecule adopts a conformation where the diphenyl-1,3,4-oxadiazole unit is nearly planar, and the nitro group is significantly twisted out of plane relative to its adjacent benzene ring. [] These structural features, alongside C—H⋯O, C—H⋯N, and C—H⋯π interactions, contribute to the formation of ribbons and slabs within the crystal lattice. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

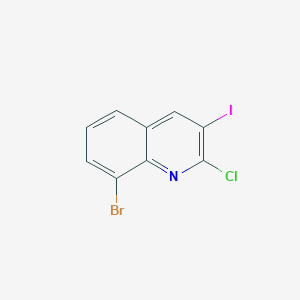
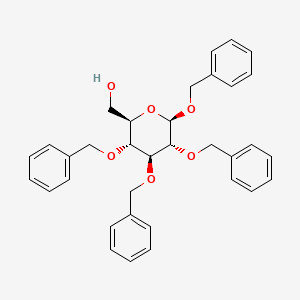
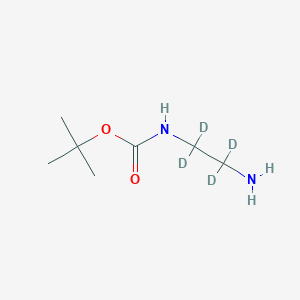
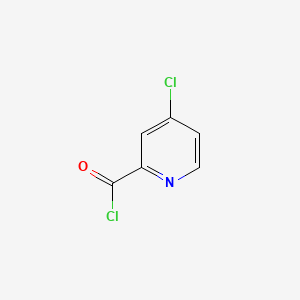
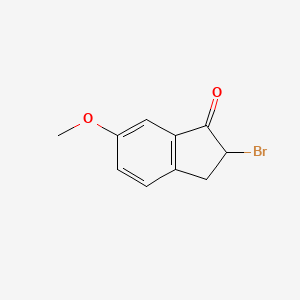

![Anthra[2,3-c]furan-1,3-dione](/img/structure/B1278949.png)
